4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
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Overview
Description
The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate . It can be synthesized from the corresponding aniline .
Synthesis Analysis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Physical And Chemical Properties Analysis
The freezing point of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .
Scientific Research Applications
Analgesic Potential
This compound has been studied for its potential as an analgesic. A series of derivatives were synthesized and tested against a pain model in mice, showing potent analgesic efficacy with varying durations of action. These compounds were found to relieve pain by opioid-independent systems, which is significant given the side effects associated with opioid drugs .
Antibacterial Activity
Research into the antibacterial properties of related triazole derivatives indicates potential applications in combating bacterial infections. While specific studies on this compound are not detailed, its structural similarity to known antibacterial agents suggests it could serve as a starting point for the development of new antibacterial drugs .
Cytotoxic Properties
The cytotoxic properties of thiadiazole derivatives, which share a similar molecular framework with the compound , have been explored. These studies reveal that substituents on the phenyl ring significantly influence cytotoxic activity, suggesting that this compound could be a candidate for anticancer drug development .
Synthesis Process Development
There has been progress in the development of synthesis processes for compounds with similar structures. These processes are crucial for the large-scale production and potential pharmaceutical applications of such compounds .
Pharmacophore Design
The compound has been used in the design of pharmacophore models for analgesics. This involves creating a three-dimensional arrangement of features that is necessary for optimal interactions with a specific biological target to trigger (or block) its biological response .
Organic Chemistry Research
The compound’s structure includes a trifluoromethyl group, which has been the focus of extensive research due to its utility in C–F bond activation. This research is pivotal for the development of new synthetic methodologies in organic chemistry .
Safety and Hazards
properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF6N2O/c1-11-19(13-5-6-16(23)15(10-13)22(27,28)29)31-20(30-11)18-8-7-17(32-18)12-3-2-4-14(9-12)21(24,25)26/h2-10H,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRZZMOXRTMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |
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